molecular formula C10H14Cl2N4 B2500593 (1-Benzyltriazol-4-yl)methanamine;dihydrochloride CAS No. 2375267-97-1

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2500593
CAS No.: 2375267-97-1
M. Wt: 261.15
InChI Key: LTFINCNNIHFCCE-UHFFFAOYSA-N
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Description

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets .

Mode of Action

It’s worth noting that similar compounds have been shown to induce apoptosis and inhibit tubulin polymerization . This suggests that EN300-7438589 might interact with its targets in a similar manner, leading to changes in cell function and viability.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound might affect pathways related to cell division and apoptosis .

Result of Action

Similar compounds have been shown to induce apoptosis and inhibit cell division , suggesting that EN300-7438589 might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyltriazol-4-yl)methanamine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The reaction conditions generally involve the use of copper(I) catalysts, such as copper(I) bromide, in the presence of stabilizing ligands like tris(benzyltriazolylmethyl)amine .

Industrial Production Methods

Industrial production of (1-Benzyltriazol-4-yl)methanamine;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyltriazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride is unique due to its high stability and versatility in various chemical reactions

Properties

IUPAC Name

(1-benzyltriazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFINCNNIHFCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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